molecular formula C10H10BrNO2 B12360603 6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

Cat. No.: B12360603
M. Wt: 256.10 g/mol
InChI Key: CHXRFKLFHIIKFL-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions at room temperature, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

6-bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

InChI

InChI=1S/C10H10BrNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h5,7-9H,1-3H2

InChI Key

CHXRFKLFHIIKFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)C(=O)C(=CO2)C#N

Origin of Product

United States

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